1-Benzyl-4-methylpyrrolidin-3-ol
Overview
Description
1-Benzyl-4-methylpyrrolidin-3-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a potent calcium antagonist .
Synthesis Analysis
The synthesis of this compound involves a solution of 1-benzyl-3-pyrroline, sulfuric acid, and THF in a quartz round flask reactor.Molecular Structure Analysis
The molecular formula of this compound is C12H17NO . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The pyrrolidine ring in this compound is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, a boiling point of 192.2±0.0 °C at 760 mmHg, and a flash point of 70.6±0.0 °C .Scientific Research Applications
Neuroleptic Activity
1-Benzyl-4-methylpyrrolidin-3-ol has been studied for its potential neuroleptic activity. A derivative of this compound, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, demonstrated potent neuroleptic properties in inhibiting apomorphine-induced stereotyped behavior in rats. This compound exhibited significant activity, being more potent than both haloperidol and metoclopramide, suggesting potential use in the treatment of psychosis with fewer side effects (Iwanami et al., 1981).
Cancer Treatment
In the context of cancer treatment, derivatives of this compound have been explored. The Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) is one such derivative. It has shown excellent potency against both PARP-1 and PARP-2 enzymes and demonstrated efficacy in animal models when combined with other cancer treatments, such as temozolomide and carboplatin (Penning et al., 2009).
Polymer Research
In polymer research, this compound has been utilized in the synthesis of various polymers. For instance, the stereocopolymer of 3-methylmalic acid, involving benzyl 3-methylmalolactonate stereoisomers, has been created for potential use in temporary therapeutic applications. This polymer, derived from this compound, exhibited biocompatibility and hydrolyzable properties, suggesting its suitability for medical applications (Bear et al., 1999).
Cognitive and Attention Enhancement
Another application in the field of neuroscience is the development of compounds for cognitive and attention enhancement. Derivatives of this compound have been found to enhance cognition and attention in animal models. Specifically, compounds like ABT-239, based on a 2-aminoethylbenzofuran skeleton, showed promising results in behavioral models, indicating potential for treating cognitive dysfunction (Cowart et al., 2005).
Synthesis of Complex Molecules
This compound is also a key intermediate in the synthesis of complex molecules. For example, the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride and selected metal chlorides has been explored to produce natural bioactive compounds, such as zopfiellamide A (Jumali et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-methylpyrrolidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist This means it binds to the receptor and blocks its function
Biochemical Pathways
The compound’s antagonistic action on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking this receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection.
Result of Action
By acting as a CCR5 antagonist, this compound can potentially inhibit the entry of HIV-1 into cells . This could result in a decrease in the progression of HIV-1 infection.
Properties
IUPAC Name |
1-benzyl-4-methylpyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFIGIMQABQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579830 | |
Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143728-93-2 | |
Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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